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molecular formula C12H6BrF3 B8389322 4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl

4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl

Cat. No. B8389322
M. Wt: 287.07 g/mol
InChI Key: APYRMPZYNOLYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609208B2

Procedure details

In a reactor under an N2-atmosphere, 100 ml of a 1.3M THF solution of isopropyl magnesium chloride/lithium chloride complex (130 mmol) was added and then stirred at room temperature, 28.7 g (100 mmol) of 4-bromo-2,3′,5′-trifluoro-1,1′-biphenyl was slowly added, and then the mixture was stirred at room temperature for 2 hours. Next, while the mixture was cooled to 5-15° C. by an ice bath, dried CO2 gas was blown in without heat generation. The reaction solution was poured in 200 ml of 2N HCl(aq) and extracted by diethyl ether. After the organic layer was collected, washed by saturated saline and dried by anhydrous magnesium sulfate, it was filtered to remove the insoluble substance and concentrated under a reduced pressure. The residue was purified by a fractionation operation utilizing column chromatography, with ethyl acetate as an eluent solvent and silica gel as a filler. The product was further purified by recrystallization using heptane/ethanol in a volume ratio of 30/70, so that 10.3 g of 2,3′,5′-trifluoro-1,1′-biphenyl-4-carboxylic acid was obtained as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[CH:14]=2)=[C:9]([F:21])[CH:8]=1.[C:22](=[O:24])=[O:23]>Cl>[F:21][C:9]1[CH:8]=[C:7]([C:22]([OH:24])=[O:23])[CH:12]=[CH:11][C:10]=1[C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
28.7 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1=CC(=CC(=C1)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Next, while the mixture was cooled to 5-15° C. by an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
without heat generation
EXTRACTION
Type
EXTRACTION
Details
extracted by diethyl ether
CUSTOM
Type
CUSTOM
Details
After the organic layer was collected
WASH
Type
WASH
Details
washed by saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by anhydrous magnesium sulfate, it
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble substance
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a fractionation operation utilizing column chromatography, with ethyl acetate as an eluent solvent and silica gel as a filler
CUSTOM
Type
CUSTOM
Details
The product was further purified by recrystallization

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(=O)O)C1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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